![molecular formula C13H23NO4 B1458423 Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate CAS No. 165273-03-0](/img/structure/B1458423.png)
Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate
Overview
Description
Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 . It is also known by its IUPAC name, ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate . This compound is used as an intermediate in the preparation of Argatroban .
Synthesis Analysis
The synthesis of Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate involves several steps, including the preparation of a reference solution and a test solution, and detection of these solutions using gas chromatography . The method has been reported to have strong specificity, good linear relation, excellent accuracy, sensitivity, and repeatability .Molecular Structure Analysis
The InChI code for Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate is 1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 . The structure of this compound is closely related to its interaction with the human body, including bioreceptors, metabolizing enzymes, and transporting proteins .Physical And Chemical Properties Analysis
Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate is a liquid at room temperature . It has a density of 0.969±0.06 g/cm3 and a boiling point of 226.1±33.0 °C . It is slightly soluble in ethanol and sparingly soluble in chloroform .Scientific Research Applications
Ethyl (Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate)-1-boc-4-methylpyrrolidine-2-carboxylate has been used in a variety of scientific and medical research applications. It has been used as a building block in the synthesis of peptides and other molecules. It has also been used in the study of the mechanisms of action of certain drugs. Additionally, it has been used in the synthesis of fluorinated compounds, as well as in the synthesis of compounds for use in drug discovery.
Mechanism of Action
Target of Action
It is suggested that similar compounds may interact with the fatty acid receptor gpr109a found in the lysosomes of immune cells .
Mode of Action
It is suggested that similar compounds may act as ligands to the fatty acid receptor gpr109a .
Biochemical Pathways
It is suggested that similar compounds may influence the response to lipopolysaccharide (lps) in freshly isolated human peripheral blood mononuclear cells (pbmcs) .
Pharmacokinetics
It is suggested that similar compounds may have high gi absorption and be bbb permeant .
Result of Action
It is suggested that similar compounds may reduce levels of interleukins (il)-1β, il-12 and tumor necrosis factor alpha (tnfα) significantly .
Action Environment
It is suggested that similar compounds may be stored at 4° c .
Advantages and Limitations for Lab Experiments
The use of ethyl (Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate)-1-boc-4-methylpyrrolidine-2-carboxylate in lab experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, it is relatively non-toxic, making it safe to use in lab experiments. However, there are also some limitations to its use in lab experiments. For example, it is not very soluble in water, making it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for the use of ethyl (Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate)-1-boc-4-methylpyrrolidine-2-carboxylate. For example, it could be used in the synthesis of more complex molecules, such as peptides or fluorinated compounds. Additionally, it could be used in the study of the mechanisms of action of certain drugs, as well as in the development of new drugs. Finally, it could be used in the development of new methods for the synthesis of complex molecules.
Safety and Hazards
This compound is considered hazardous. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of exposure, it is recommended to rinse with water and seek medical advice .
properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R,4R)-4-methylpyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-6-17-11(15)10-7-9(2)8-14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPQWBHHNZWJOD-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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